Lipophilicity Advantage: logP of the 2‑Pyridyl Isomer Exceeds Its 3‑Pyridyl Regioisomer by 0.68 Units
The target compound (2‑pyridyl) possesses a calculated logP of 3.55, whereas the direct regioisomer (3‑pyridyl) exhibits a logP of 2.87 . The 0.68 log-unit difference corresponds to an approximately 4.8‑fold higher octanol‑water partition coefficient for the 2‑pyridyl variant, which directly influences passive membrane permeability potential.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.55 |
| Comparator Or Baseline | 3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine (3‑pyridyl regioisomer): logP = 2.87 |
| Quantified Difference | ΔlogP = +0.68 (approx. 24% higher lipophilicity) |
| Conditions | In silico calculation; ChemDiv (target) vs. Hit2Lead/ChemBridge (comparator) |
Why This Matters
A procurement decision based on logP screening criteria will directly impact hit-identification outcomes in cell-based assays, where compound permeability is a gatekeeper parameter.
